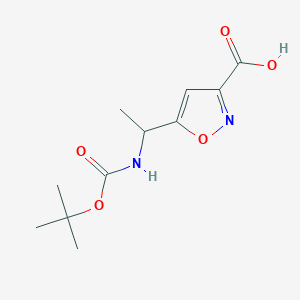

5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid

CAS No.: 1097257-19-6

Cat. No.: VC3298883

Molecular Formula: C11H16N2O5

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1097257-19-6 |

|---|---|

| Molecular Formula | C11H16N2O5 |

| Molecular Weight | 256.25 g/mol |

| IUPAC Name | 5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H16N2O5/c1-6(12-10(16)17-11(2,3)4)8-5-7(9(14)15)13-18-8/h5-6H,1-4H3,(H,12,16)(H,14,15) |

| Standard InChI Key | QHPHGGWCQRZOIQ-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C |

Introduction

5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to temporarily mask amine functionalities. This compound belongs to the isoxazole class of heterocyclic compounds, known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis

The synthesis of 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the tert-butoxycarbonyl protecting group. The exact synthesis route may vary depending on the starting materials and desired yield.

Related Compounds

Several compounds share structural similarities with 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid, including:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-(4-tert-Butoxycarbonylamino-phenyl)-isoxazole-3-carboxylic acid | 1097257-19-6 (Incorrectly listed; actual CAS not specified) | Contains a phenyl substitution, altering its biological activity. |

| (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid | 46895-01-6 (Note: This is not the correct CAS for the R-enantiomer of the compound ) | Enantiomeric form with potential differences in activity. |

| 5-(1-aminoethyl)isoxazole-3-carboxylic acid | 57538085 (PubChem CID, not CAS) | Lacks the tert-butoxycarbonyl protection, influencing reactivity. |

Safety and Handling

Handling of 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid requires caution due to potential reactivity and the presence of protective groups. Safety data sheets (SDS) typically provide detailed information on hazard statements, precautionary statements, and recommended handling procedures.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P264: Wash hands thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: If on skin: Wash with plenty of soap and water.

-

P304+P340: If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a poison center or doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume